1-Methylheptyl methacrylate 1-Methylheptyl methacrylate
Brand Name: Vulcanchem
CAS No.: 63616-15-9
VCID: VC20287125
InChI: InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

1-Methylheptyl methacrylate

CAS No.: 63616-15-9

Cat. No.: VC20287125

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

1-Methylheptyl methacrylate - 63616-15-9

Specification

CAS No. 63616-15-9
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name octan-2-yl 2-methylprop-2-enoate
Standard InChI InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3
Standard InChI Key KUZUWYWVINGZKL-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)OC(=O)C(=C)C

Introduction

Chemical Structure and Nomenclature

1-Methylheptyl methacrylate consists of a methacrylate group (C₄H₆O₂) bonded to a 1-methylheptyl chain. Its structural formula is CH₂=C(CH₃)COO(CH₂)₃CH(CH₃)CH₂CH₂CH₃. The branched alkyl chain enhances steric hindrance and influences physical properties such as viscosity and thermal stability .

PropertyValue
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol
CAS Number63616-15-9
EINECS Number264-369-1
SMILESCC(C)(C)CCCCOC(=O)C(=C)C
InChIKeyKUZUWYWVINGZKL-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 1-methylheptyl methacrylate typically involves esterification of methacrylic acid with 1-methylheptanol under acidic or basic catalysis. While detailed industrial protocols are proprietary, general methods include:

Esterification Reaction

CH2=C(CH3)COOH+CH3(CH2)3CH(CH3)CH2CH2CH2OHH+/OHCH2=C(CH3)COOCH3(CH2)3CH(CH3)CH2CH2CH3+H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{CH}_3(\text{CH}_2)_3\text{CH(CH}_3\text{)CH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_2=\text{C(CH}_3\text{)COOCH}_3(\text{CH}_2)_3\text{CH(CH}_3\text{)CH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}

Catalysts: Sulfuric acid or bases like sodium hydroxide.
Conditions: Moderate temperatures (60–100°C) and pressure .

Alternative Routes

Transesterification with methyl methacrylate and 1-methylheptanol may also be employed, though this method is less common due to equilibrium limitations.

Physical and Chemical Properties

Physical Properties

PropertyValue
Density0.879 g/cm³ (20°C)
Boiling Point247°C at 760 mmHg
Flash Point91.4°C
Index of Refraction1.436 (20°C)
Viscosity~5–10 mPa·s (25°C, est.)

Data sourced from .

Chemical Reactivity

1-Methylheptyl methacrylate undergoes free-radical polymerization when exposed to initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mechanism involves:

  • Initiation: Radical formation from initiator decomposition.

  • Propagation: Chain growth via monomer addition.

  • Termination: Radical recombination or chain transfer .

Key Reaction Parameters

FactorImpact on Polymerization
Initiator ConcentrationHigher rates with increased initiator
TemperatureOptimal range: 60–100°C
Inhibitors/StabilizersRetard reaction (e.g., hydroquinone)

Applications in Polymer Science

1-Methylheptyl methacrylate serves as a monomer in copolymer synthesis, enhancing flexibility, adhesion, and thermal resistance.

Copolymer Production

  • Vinyl Acetate Copolymers: Used in aqueous polymer dispersions for paper coatings and adhesives, improving water resistance and rheological properties .

  • Acrylic Elastomers: Incorporation into elastomers for enhanced elongation and UV stability.

Industrial Use Cases

ApplicationBenefit
Coatings and AdhesivesImproved adhesion to substrates
Fibers and TextilesEnhanced durability
biomedical DevicesBiocompatibility (limited data)

Note: Specific industrial formulations remain proprietary .

Exposure RouteHealth Effects
InhalationRespiratory irritation, coughing
Skin ContactIrritation, allergic dermatitis
Eye ContactSevere irritation, corneal damage

GHS Classifications :

  • H315: Causes skin irritation.

  • H317: May cause allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Environmental Impact

  • Aquatic Toxicity: Classified as H412, indicating potential to cause long-term harm to aquatic organisms.

  • Degradation: Slow hydrolysis in water; may persist in environments with low microbial activity .

Regulatory Status

RegulationClassification
EINECS264-369-1
REACH (EU)Registered substance
OSHA (US)Hazardous chemical (29 CFR 1910)

Research and Development Trends

Sustainable Synthesis

Efforts to replace traditional esterification methods with green catalysts (e.g., Au/alumina) or bio-based routes are ongoing, though data for 1-methylheptyl methacrylate remains limited .

Advanced Polymer Architectures

Research focuses on block copolymers and nanocomposites to leverage the branched alkyl chain for improved mechanical properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator